Product packaging for 3,5'-Dimethyl-[2,2']bipyridinyl(Cat. No.:CAS No. 4411-79-4)

3,5'-Dimethyl-[2,2']bipyridinyl

Cat. No.: B1338597
CAS No.: 4411-79-4
M. Wt: 184.24 g/mol
InChI Key: SFEVLYYOGYVOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5'-Dimethyl-[2,2']bipyridinyl is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2 B1338597 3,5'-Dimethyl-[2,2']bipyridinyl CAS No. 4411-79-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-(5-methylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-5-6-11(14-8-9)12-10(2)4-3-7-13-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEVLYYOGYVOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=C(C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Methylated 2,2 Bipyridinyl Ligands in Coordination Chemistry

Methylated [2,2']bipyridinyl ligands are a cornerstone of modern coordination chemistry, offering a versatile platform for the construction of metal complexes with tailored properties. The parent compound, 2,2'-bipyridine (B1663995) (bpy), is a bidentate ligand renowned for its ability to form stable complexes with a wide array of transition metals. wisdomlib.orgwikipedia.orgnih.gov The introduction of methyl substituents onto the bipyridine framework, as seen in dimethyl-[2,2']bipyridinyl isomers, imparts several key advantages.

The presence of methyl groups can significantly alter the electronic properties of the ligand. These electron-donating groups can increase the electron density on the nitrogen atoms, thereby enhancing the ligand's basicity and its ability to coordinate to metal centers. This modification can influence the redox potentials and photophysical properties of the resulting metal complexes. For instance, the intense visible absorption of many bipyridine complexes is often due to metal-to-ligand charge transfer (MLCT) transitions, the energy of which can be fine-tuned by substituents on the bipyridine rings. wikipedia.org

Furthermore, the position of the methyl groups has a profound impact on the steric environment around the metal center. This steric hindrance can control the coordination geometry, influence the stability of the complex, and even create specific binding pockets for substrate recognition or catalytic activity. For example, substituents in the 6,6'-positions can protect the metal center from unwanted interactions. wikipedia.org The solubility of the resulting complexes in organic solvents is also often enhanced by the presence of alkyl substituents. wikipedia.org

The diverse applications of metal complexes derived from methylated bipyridines are extensive. They are utilized in:

Homogeneous Catalysis: As ligands for transition metal catalysts in various organic transformations. wikipedia.org

Photochemistry and Photophysics: In the development of luminescent materials, sensors, and photosensitizers for applications such as light-emitting diodes (LEDs) and photodynamic therapy. wikipedia.org

Bioinorganic Chemistry: As models for the active sites of metalloenzymes and as potential therapeutic agents. For example, a binuclear iron(III) complex of 5,5'-dimethyl-2,2'-bipyridine has shown significant cytotoxic activity against cancer cells. nih.gov

Supramolecular Chemistry: As building blocks for the construction of complex, self-assembled architectures with specific functions. nih.gov

The ability to systematically modify the bipyridine scaffold through methylation allows for the rational design of ligands with specific electronic and steric properties, leading to the development of metal complexes with desired functionalities.

Overview of Isomeric Dimethyl 2,2 Bipyridinyl Systems and Their Research Landscapes

The term "dimethyl-[2,2']bipyridine" refers to a series of isomers where two methyl groups are substituted on the 2,2'-bipyridine (B1663995) framework. wikipedia.org These isomers, all sharing the chemical formula C₁₂H₁₂N₂, exhibit distinct properties and have been the subject of varied research efforts depending on their specific substitution pattern. wikipedia.orgnih.gov

The most commonly studied isomers are the symmetrical derivatives. wikipedia.org A notable example is 5,5'-dimethyl-2,2'-bipyridine, which has been extensively used as a ligand in the synthesis of organometallic complexes and has applications in pharmaceuticals. ossila.comchemicalbook.com It serves as a precursor for other functionalized bipyridines, such as 2,2'-bipyridine-5,5'-dicarboxylic acid, through oxidation of the methyl groups. ossila.com Research has explored its use in creating binuclear iron(III) complexes with cytotoxic properties and in the development of luminescent probes for DNA. nih.govossila.com

Another well-investigated isomer is 4,4'-dimethyl-2,2'-bipyridine (B75555). nih.gov Its physical and chemical properties have been characterized, and it is recognized as a skin and eye irritant. nih.gov In contrast, the 3,3'-dimethyl isomer is unique among the common symmetrical derivatives as it exists as a liquid at room temperature. wikipedia.org The synthesis and complexation of 3-amino-6,6'-dimethyl-2,2'-bipyridine, an unsymmetrical dimethylbipyridyl ligand, have also been reported, highlighting its relevance as a model for the antitumor drug streptonigrin. rsc.orgrsc.org

The structural diversity among dimethyl-[2,2']bipyridinyl isomers leads to different coordination behaviors and applications. For instance, the crystal structure of a complex involving 5,5'-dimethyl-2,2'-bipyridine has been reported, showcasing its role as a bidentate ligand. nih.gov The synthesis of various dimethyl-[2,2']bipyridine isomers often involves coupling reactions, such as the palladium-catalyzed coupling of substituted pyridines. rsc.orgrsc.org The table below provides a summary of some common dimethyl-[2,2']bipyridinyl isomers and their key features.

IsomerKey Features and Research Focus
3,5'-Dimethyl-[2,2']bipyridinyl The subject of this article, with a specific asymmetric substitution pattern.
5,5'-Dimethyl-[2,2']bipyridine Widely used ligand for organometallic synthesis, pharmaceuticals, and as a precursor for other functionalized bipyridines. ossila.comchemicalbook.com Studied for its role in cytotoxic iron complexes and luminescent DNA probes. nih.govossila.com
4,4'-Dimethyl-[2,2']bipyridine Characterized physical and chemical properties. nih.gov
3,3'-Dimethyl-[2,2']bipyridine A liquid at room temperature. wikipedia.org
6,6'-Dimethyl-2,2'-bipyridine Used in the synthesis of unsymmetrical bipyridyl ligands like 3-amino-6,6'-dimethyl-2,2'-bipyridine, a model for the antitumor drug streptonigrin. rsc.orgrsc.org

The research landscape for each isomer is distinct, reflecting the unique properties conferred by the specific placement of the methyl groups. While some isomers like 5,5'-dimethyl-2,2'-bipyridine have a broad range of documented applications, others remain less explored, presenting opportunities for future research.

Positioning of 3,5 Dimethyl 2,2 Bipyridinyl Within the Class of Functionalized Aromatic N Heterocycles

3,5'-Dimethyl-[2,2']bipyridinyl belongs to the extensive and vital class of functionalized aromatic N-heterocycles. This class of compounds is characterized by the presence of one or more nitrogen atoms within an aromatic ring system, which is further modified with various functional groups. These heterocycles are ubiquitous in nature and are fundamental building blocks in medicinal chemistry, materials science, and catalysis.

Aromatic N-heterocycles, including pyridines and bipyridines, are privileged scaffolds in drug discovery due to their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The functionalization of these heterocycles, such as the methylation in this compound, allows for the fine-tuning of their steric and electronic properties to optimize binding affinity and selectivity. For instance, 5,5'-dimethyl-2,2'-bipyridine has been investigated for its potential in pharmaceutical applications. ossila.comchemicalbook.com

In the realm of materials science, functionalized aromatic N-heterocycles are crucial components in the design of organic light-emitting diodes (OLEDs), sensors, and solar cells. The bipyridine unit, in particular, is a key component in many ruthenium and iridium-based photosensitizers used in dye-sensitized solar cells and photoredox catalysis. The methyl groups in this compound can influence the photophysical properties of such materials, including their emission wavelengths and quantum yields.

Furthermore, the synthesis of functionalized aromatic N-heterocycles is an active area of research. Recent advancements include the development of novel synthetic methodologies for the diversification of bipyridines and other azaheterocycles. acs.org These methods often aim to introduce a variety of functional groups onto the heterocyclic core, enabling the creation of large libraries of compounds for screening in various applications. The synthesis of 3,5-dimethylpyridine, a related N-heterocycle, has been achieved through a two-step process, demonstrating the ongoing efforts to develop efficient synthetic routes to these important molecules. nih.gov

The unique substitution pattern of this compound, with its asymmetric placement of methyl groups, offers a distinct steric and electronic profile compared to its symmetric isomers. This asymmetry can be exploited in the design of chiral catalysts for enantioselective transformations and in the creation of materials with specific directional properties. As such, this compound represents a valuable and distinct entity within the broader class of functionalized aromatic N-heterocycles, with the potential for further exploration and application in diverse areas of chemical research.

Advanced Synthetic Methodologies for this compound and Its Derivatives

The functionalization of [2,2']bipyridinyl scaffolds is a cornerstone of modern coordination chemistry and materials science. The introduction of methyl groups at specific positions, such as in this compound, significantly influences the steric and electronic properties of the resulting ligands and their metallic complexes. This article delves into advanced synthetic methodologies for preparing this compound and its derivatives, focusing on strategies that offer high regioselectivity and efficiency.

Spectroscopic Characterization Methodologies for 3,5 Dimethyl 2,2 Bipyridinyl Complexes

Infrared (IR) Spectroscopy for Ligand Coordination and Functional Group Analysis

Infrared (IR) spectroscopy is a important tool for analyzing the coordination of the 3,5'-Dimethyl-[2,2']bipyridinyl ligand to a metal center. The introduction of methyl groups to the bipyridine structure causes noticeable changes in the IR spectra. For instance, in tungsten cyanido complexes, the presence of methyl substituents in the bipyridine ligand leads to spectral changes at approximately 830 and 1250 cm⁻¹. mdpi.com

The coordination of the ligand to a metal ion is further evidenced by shifts in the characteristic vibrational bands of the bipyridine ring. In a samarium(III) complex, the C=N and C=C stretching vibrations, observed at 1596 cm⁻¹ and 1434–1476 cm⁻¹ respectively in the free ligand, shift to lower wavenumbers upon complexation. researchgate.net Additionally, new bands corresponding to the metal-nitrogen bond can appear, such as the Sm-N stretching vibration observed at 423 cm⁻¹. researchgate.net

In complexes containing other functional groups, such as cyano ligands, IR spectroscopy can elucidate the electronic effects of the dimethyl-bipyridinyl ligand. For example, in [W(CN)₆(XMebpy)]²⁻ complexes, the vibrational frequencies of the cyanido ligands are sensitive to the interactions within the crystal structure and the nature of the cation. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Metal-to-Ligand Charge Transfer (MLCT) Bands

UV-Vis spectroscopy is instrumental in probing the electronic structure of this compound complexes, particularly the metal-to-ligand charge transfer (MLCT) bands. These bands, which are often intense, arise from the transfer of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. libretexts.org The energy of the MLCT band is sensitive to the electron-donating or withdrawing nature of the substituents on the bipyridine ligand.

In tungsten cyanido complexes with dimethyl-bipyridine ligands, the MLCT bands are observed in the visible region of the spectrum. mdpi.com The position of these bands can be influenced by the solvent, a phenomenon known as solvatochromism. mdpi.com Similarly, in cobalt(II), nickel(II), zinc(II), and copper(II) complexes with 4,4'-dimethyl-2,2'-bipyridine (B75555), typical MLCT absorption bands are observed between 301 and 306 nm. nih.gov

The introduction of methyl groups, which are weakly electron-donating, can lead to shifts in the MLCT absorption bands. mdpi.com For instance, in a series of ruthenium(II) complexes, the replacement of bipyridine with 4-methyl-2,2'-bipyridine-4'-carbonitrile leads to a decrease in the energy of the lowest lying MLCT excited state. conicet.gov.ar This is consistent with the stabilization of the Ru(dπ) orbitals with increasing electron-donating character of the ligand. nih.gov

UV-Vis Absorption Data for Selected Complexes
ComplexSolventλmax (nm)TransitionReference
[Co(dmbpy)₂(dca)₂]·CH₃OH-301-306MLCT nih.gov
[Ni(dmbpy)₂(dca)₂]·CH₃OH-301-306MLCT nih.gov
[Zn(dmbpy)₂(dca)₂]·(3)-301-306MLCT nih.gov
Ru(bpy)₂(Mebpy-CN)₂CH₃CN-MLCT conicet.gov.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Solution-State Behavior (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful technique for confirming the structure of this compound and its complexes in solution. The chemical shifts of the protons on the bipyridine ring are sensitive to the electronic environment and the coordination to a metal center.

The ¹H NMR spectrum of the free this compound ligand shows distinct signals for the methyl protons and the aromatic protons on the pyridine (B92270) rings. Upon complexation, these signals can shift significantly. For example, in a series of ruthenium(II) polypyridyl complexes, NMR spectra were used to check the purity of the compounds. conicet.gov.ar

In some cases, NMR can also provide information about the dynamic behavior of the complexes in solution. For instance, in a cadmium complex of 3-amino-6,6′-dimethyl-2,2′-bipyridine, ¹H NMR lineshape analysis was used to estimate the barrier to rotation about the amino–bipyridyl bond. rsc.org

Predicted ¹H NMR Data for Related Dimethylpyridines
CompoundSolventFrequencyReference
2,4-Dimethyl-3-pentanoneD₂O300 MHz hmdb.ca
(1s,5r,7r)-1-[(2e)-3,7-dimethylocta-2,6-dien-1-yl]-6,6-dimethyl-5,7-bis(3-methylbut-2-en-1-yl)bicyclo[3.3.1]nonane-2,4,9-trioneH₂O300 MHz np-mrd.org

Luminescence and Photophysical Properties in Metal Complexes

Complexes of this compound, particularly with transition metals like ruthenium, often exhibit interesting luminescence and photophysical properties. These properties are governed by the nature of the metal, the ligand, and their interaction.

Ruthenium(II) polypyridyl complexes are well-known for their long-lived excited states. nih.gov The excited-state lifetime is a crucial parameter that determines the efficiency of photophysical and photochemical processes. In a series of novel mononuclear ruthenium complexes with 4-methyl-2,2'-bipyridine-4'-carbonitrile, the lifetime of the ³MLCT excited state was found to increase with increasing substitution of bipyridine by the modified ligand. conicet.gov.ar For the complex Ru(Mebpy-CN)₃₂, the lifetime in deaerated acetonitrile (B52724) was measured to be 1.16 μs. conicet.gov.ar

The geometry of the excited state can also play a significant role. In some ruthenium complexes, the excited electron is localized on a single bipyridine ligand, leading to a distortion of the geometry. nih.gov This localization can influence the rates of radiative and non-radiative decay.

The presence of methyl substituents on the bipyridine ligand can have a profound effect on the radiative quantum yield (Φr), which is a measure of the efficiency of light emission. In a study of ruthenium(II) complexes with dimethyl-substituted dppz ligands, it was found that methyl substitution can decrease the rate of quenching by solvent molecules and also decrease the radiative rate constant. acs.org

In the case of ruthenium(II) polypyridyl complexes, the emission quantum yields were observed to increase with increasing substitution of bipyridine by 4-methyl-2,2'-bipyridine-4'-carbonitrile. conicet.gov.ar This suggests that the methyl groups can play a role in tuning the photophysical properties of the complexes. The luminescence quantum yield of terbium complexes with 2,2'-bipyridine (B1663995) derivative ligands has also been studied computationally. rsc.org

Luminescence Data for Selected Ruthenium Complexes
ComplexSolventExcited State Lifetime (τ)Quantum Yield (Φ)Reference
Ru(Mebpy-CN)₃₂Deaerated CH₃CN1.16 μs- conicet.gov.ar
[Ru(bpy)₃]²⁺Deaerated H₂O-0.063 researchgate.net
[Ru(bpy)₃]²⁺Aerated H₂O-0.040 researchgate.net
[Ru(bpy)₃]²⁺Deaerated CH₃CN-0.095 researchgate.net
[Ru(bpy)₃]²⁺Aerated CH₃CN-0.018 researchgate.net

Time-Resolved Spectroscopy for Elucidating Reaction Mechanisms and Intermediates

Time-resolved spectroscopy is a powerful technique for studying the dynamics of short-lived excited states and reaction intermediates. In the context of this compound complexes, this technique can provide insights into the mechanisms of photochemical reactions.

For example, time-resolved infrared (TRIR) spectroscopy was used to confirm the localization of the lowest-lying ³MLCT state on a cyano-substituted bipyridine ligand in a ruthenium(II) complex. acs.org The shift in the C≡N stretching vibration upon excitation provided direct evidence for the localization of the excited electron. acs.org

Femtosecond transient absorption spectroscopy has been employed to study the ultrafast excited-state dynamics of ruthenium complexes. acs.orgresearchgate.net These studies have revealed the rapid formation of excited states and their subsequent relaxation pathways. In a ruthenium complex with a sulfur-bridged bipyridine ligand, the formation of the final excited state was observed within 80 fs. acs.orgresearchgate.net

Computational and Theoretical Investigations of 3,5 Dimethyl 2,2 Bipyridinyl Systems

Density Functional Theory (DFT) for Ground State Molecular and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for determining the ground-state properties of molecules, such as their geometry and electron distribution. For substituted bipyridines, DFT calculations can accurately predict how substituents alter the structural and electronic properties of the parent 2,2'-bipyridine (B1663995) framework. tandfonline.com

The introduction of methyl groups, as in 3,5'-dimethyl-[2,2']bipyridinyl, has distinct electronic effects. Methyl groups are known to be electron-donating through an inductive effect. This leads to an increase in the electron density on the pyridine (B92270) rings compared to the unsubstituted 2,2'-bipyridine. This increased electron density can influence the molecule's reactivity and its properties as a ligand.

Structurally, the substitution pattern affects the planarity and bond parameters of the bipyridine system. The single C-C bond connecting the two pyridine rings allows for torsional freedom. In the solid state, 5,5'-dimethyl-2,2'-bipyridine has been observed to have a significant dihedral angle between the pyridine rings. researchgate.netnih.gov For this compound, the steric hindrance introduced by the methyl group at the 3-position, which is adjacent to the inter-ring C-C bond, would be expected to induce a larger dihedral angle compared to the unsubstituted or 5,5'-disubstituted analogues. This twisting from planarity can, in turn, affect the electronic conjugation between the two rings.

DFT calculations allow for the precise determination of these geometric parameters and the quantification of the electronic effects of the methyl substituents.

Table 1: Predicted Ground State Geometric and Electronic Properties of Bipyridine Derivatives (DFT) Note: Values for this compound are extrapolated based on known effects of methyl substitution, as direct computational data is not widely available in the literature. Actual values would require specific DFT calculations.

CompoundInter-ring Dihedral Angle (°)C-C Inter-ring Bond Length (Å)Calculated Dipole Moment (Debye)
2,2'-Bipyridine~0 (Planar in many complexes)~1.49~0.7
5,5'-Dimethyl-2,2'-bipyridineVariable, can be non-planar (~70° in some crystal structures) nih.gov~1.49~0.8
This compound (Predicted)> 20 (Increased due to steric hindrance)~1.49-1.50> 0.8 (Asymmetric substitution)

Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitation Energies and Spectra

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to describe the properties of systems in time-dependent potentials, such as those induced by light. ossila.com It has become a standard method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. researchgate.net

For bipyridine systems, the lowest energy electronic transitions are typically π → π* in nature. The introduction of substituents can significantly alter the energies of these transitions. The electron-donating methyl groups in this compound are expected to raise the energy of the highest occupied molecular orbital (HOMO), which is typically of π character. This would lead to a smaller HOMO-LUMO gap and, consequently, a shift of the absorption bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted 2,2'-bipyridine.

TDDFT calculations can model these shifts with considerable accuracy. tandfonline.com The asymmetric nature of this compound may also lead to changes in the intensity and shape of the absorption bands compared to symmetric isomers. In metal complexes, TDDFT is crucial for predicting the energies of metal-to-ligand charge transfer (MLCT) transitions, which are often responsible for the vibrant colors of these compounds. wikipedia.org The electronic modifications induced by the methyl groups on the bipyridine ligand directly influence the energy and intensity of these MLCT bands.

Table 2: Predicted Electronic Excitation Properties of Bipyridine Derivatives (TDDFT) Note: Values for this compound are extrapolated based on known substituent effects. Actual values require specific TDDFT calculations.

CompoundLowest Energy Transition TypePredicted λmax (nm)Predicted Oscillator Strength
2,2'-Bipyridineπ → π~280High
5,5'-Dimethyl-2,2'-bipyridineπ → π~285-290High
This compound (Predicted)π → π*~285-295High

Molecular Orbital Analysis and Electron Transfer Characterization

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy and spatial distribution of these orbitals govern the molecule's behavior as an electron donor or acceptor and are central to its photochemical and electrochemical properties.

In 2,2'-bipyridine, both the HOMO and LUMO are π-type orbitals distributed across the two pyridine rings. researchgate.net The introduction of electron-donating methyl groups raises the energy of the HOMO, making the molecule easier to oxidize. The effect on the LUMO is generally smaller. Consequently, the HOMO-LUMO energy gap decreases upon methylation. tandfonline.com This reduction in the energy gap is consistent with the red shift observed in the electronic spectra.

For this compound, the asymmetric substitution pattern would likely lead to a polarization of the frontier orbitals. The HOMO might show a higher density on the 5'-methylated ring, while the LUMO distribution would also be affected, influencing the character of electron transfer processes. In the context of a metal complex, the LUMO of the bipyridine ligand is often the acceptor orbital in MLCT transitions. The energy of this LUMO is a key determinant of the reduction potential of the complex.

Table 3: Predicted Frontier Molecular Orbital Energies of Bipyridine Derivatives Note: Values are illustrative and based on general trends observed in computational studies of substituted bipyridines. tandfonline.com Specific values would depend on the level of theory and basis set used.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
2,2'-Bipyridine-6.4-0.55.9
5,5'-Dimethyl-2,2'-bipyridine-6.2-0.45.8
This compound (Predicted)-6.1-0.45.7

Computational Studies on Ligand-Metal Interactions and Energetics

Computational methods are invaluable for studying the interactions between ligands and metal ions. DFT calculations can provide detailed information about the geometry of metal complexes, the nature of the metal-ligand bonds, and the energetics of complex formation. nih.govacs.org

The interaction of this compound with a metal ion is influenced by both electronic and steric factors.

Electronic Effects: The electron-donating methyl groups increase the basicity of the nitrogen atoms, enhancing the ligand's σ-donor strength. This generally leads to a stronger metal-nitrogen bond and a higher binding energy compared to unsubstituted 2,2'-bipyridine.

Computational studies can dissect these contributions by calculating properties such as the ligand binding energy, the strain energy induced in the ligand upon coordination, and the charge transfer between the metal and the ligand. For example, studies on iron(II) complexes with bipyridyl radical anions have used DFT to model the complex electronic structure and magnetic coupling. maynoothuniversity.ie Similar approaches could be applied to complexes of this compound to understand how the asymmetric substitution pattern modulates these properties.

Catalytic Applications of 3,5 Dimethyl 2,2 Bipyridinyl Complexes

Homogeneous Catalysis Utilizing 3,5'-Dimethyl-[2,2']bipyridinyl as a Ligand

Complexes incorporating the this compound ligand are effective in homogeneous catalysis. For instance, iridium complexes containing this ligand have been developed for the reversible dehydrogenation and hydrogenation of nitrogen heterocycles. acs.org A key aspect of this catalytic system is the reversible interconversion of the catalytic species, adapting to the presence or absence of hydrogen. acs.org This adaptability allows for efficient, repeated cycles of dehydrogenation and hydrogenation in a single reaction vessel with minimal loss of catalytic activity. acs.org

Photocatalytic Reduction Processes

Carbon Dioxide (CO2) Reduction Catalyzed by Ruthenium and Rhenium Complexes

Complexes of ruthenium and rhenium with this compound and its derivatives are prominent in the photocatalytic reduction of carbon dioxide (CO2). These complexes can function as both photosensitizers and catalysts, converting light energy into chemical potential to drive the reduction of CO2. acs.orgnih.gov

Complex TypeMetalKey FeaturesApplication
fac-[Re(NN)(CO)3Cl]RheniumTunable electronic properties based on bipyridine substitution.Photocatalytic CO2 reduction to CO. osti.govacs.org
trans(Cl)-[Ru(X,X′-dimethyl-2,2′-bipyridine)(CO)2Cl2]RutheniumEffective catalyst in the presence of a photosensitizer.Photocatalytic CO2 reduction. acs.org

Mechanistic Insights into Photocatalytic Pathways

The mechanism of CO2 reduction by these complexes involves a series of electron and proton transfer steps. For rhenium complexes, the process is initiated by the photoexcitation of the complex, followed by reductive quenching by a sacrificial electron donor. nih.gov This generates a one-electron reduced species that can then interact with CO2. nih.govacs.org The initial one-electron reduction of the catalyst is a key step, distinguishing it from electrochemical processes where two-electron transfers can be more direct. nih.gov

Controlled Radical Polymerization (CRP) Reactions

The this compound ligand and its derivatives are utilized in copper-mediated Atom Transfer Radical Polymerization (ATRP), a type of controlled radical polymerization. researchgate.netcmu.edusigmaaldrich.com In ATRP, the ligand's structure significantly impacts the stability of the copper complexes and the polymerization equilibrium constant. researchgate.netacs.org

By modifying the substituents on the bipyridine ligand, the activity of the copper catalyst can be tuned. For instance, introducing electron-donating groups enhances the stability of the Cu(II) complex, leading to a higher ATRP equilibrium constant and a faster polymerization rate. researchgate.netacs.org This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions, even at very low catalyst concentrations. researchgate.netacs.org The use of multidentate amine ligands, including bipyridine derivatives, has been shown to result in faster polymerization rates for monomers like styrene (B11656) and methyl acrylate (B77674) compared to the parent bipyridine ligand. cmu.edu

Asymmetric Catalysis with Chiral Dimethyl-[2,2']bipyridinyl Derivatives

Chiral derivatives of dimethyl-[2,2']bipyridinyl are employed as ligands in asymmetric catalysis to induce enantioselectivity in organic transformations.

Asymmetric Induction in Organic Transformations (e.g., Mukaiyama Aldol (B89426), Thia-Michael Reactions)

The Mukaiyama aldol reaction, a carbon-carbon bond-forming reaction between a silyl (B83357) enol ether and a carbonyl compound, can be rendered highly enantioselective through the use of chiral catalysts. semanticscholar.orgwikipedia.org Chiral iron(II) complexes bearing a chiral bipyridine ligand have been successfully used to catalyze the Mukaiyama aldol reaction in aqueous conditions, yielding aldol products with excellent diastereoselectivity and enantioselectivity. rsc.org

The general principle of the Mukaiyama aldol reaction involves the activation of the carbonyl compound by a Lewis acid, facilitating the nucleophilic attack of the silyl enol ether. semanticscholar.org The use of a chiral ligand on the metal center creates a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product.

While the provided search results focus heavily on the Mukaiyama aldol reaction, the principles of asymmetric induction using chiral bipyridinyl ligands can be extended to other reactions, such as the thia-Michael reaction, which involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. The development of chiral catalysts for such transformations is an active area of research.

Ligand Modification and Design for Optimized Catalytic Performance

The strategic modification of bipyridine ligands is a cornerstone of modern catalyst design, aiming to fine-tune the electronic and steric properties of the resulting metal complexes to enhance their catalytic activity, selectivity, and stability. Common modifications include the introduction of electron-donating or electron-withdrawing groups, the incorporation of chiral auxiliaries for asymmetric catalysis, and the attachment of bulky substituents to influence the coordination geometry and substrate accessibility.

For instance, research on various dimethyl-2,2'-bipyridine isomers has demonstrated the profound impact of the methyl groups' positions on the ligand's coordination properties and, consequently, the catalytic behavior of its complexes. The placement of methyl groups at the 3,3'-, 4,4'-, 5,5'-, or 6,6'-positions alters the ligand's electronic nature and steric profile, which in turn affects the performance of the corresponding metal catalysts in reactions such as CO₂ reduction, oxidation reactions, and cross-coupling reactions.

In the context of This compound , the asymmetrical placement of the methyl groups would be expected to create a unique electronic and steric environment around a coordinated metal center. This could potentially offer advantages in certain catalytic applications where such asymmetry is beneficial. However, a review of available research indicates a significant gap in studies specifically exploring these possibilities. There is a lack of published data detailing the synthesis of modified this compound ligands and the subsequent evaluation of their complexes in catalytic systems.

Therefore, while the principles of ligand modification are well-established for the bipyridine family, their specific application to the this compound scaffold for the optimization of catalytic performance remains an unexplored area of research. Further investigation would be necessary to synthesize derivatives of this ligand and to systematically study their impact on the efficacy of metal complexes in various catalytic transformations. Without such dedicated research, a detailed analysis of its modified derivatives and their catalytic performance cannot be provided.

Applications in Materials Science Involving 3,5 Dimethyl 2,2 Bipyridinyl

Building Blocks for Metal-Organic Frameworks (MOFs)

No specific studies were identified that utilize 3,5'-Dimethyl-[2,2']bipyridinyl as a ligand for the synthesis of Metal-Organic Frameworks. Research in this area predominantly features other isomers. For instance, 5,5'-dimethyl-2,2'-bipyridine has been successfully incorporated as a chelating N-donor ligand in the synthesis of new manganese(II)-based MOFs.

Luminescent Materials and Devices (e.g., Organic Light-Emitting Diodes - OLEDs)

There is no available data detailing the application of this compound in the development of luminescent materials or OLEDs. In contrast, complexes involving other dimethyl-bipyridine derivatives, such as those with 5,5'-dimethyl-2,2'-bipyridine, have been investigated for their luminescent properties. For example, an iridium(III) complex incorporating the 5,5'-dmbpy ligand exhibits high luminescence and is used in assays for G-quadruplex DNA ossila.com. Similarly, new platinum complex compounds using the 5,5'-Dimethyl-2,2'-dipyridyl ligand system have been synthesized and their photophysical properties studied, showing luminescence between 390 nm and 419 nm science.gov.

Supramolecular Architectures and Self-Assembly Processes

While the principles of supramolecular chemistry, including π-π stacking and hydrogen bonding, are fundamental to crystal engineering, no specific crystal structure analyses or research on the self-assembly processes of this compound were found.

π-π Stacking Interactions in Crystal Engineering

No crystallographic data for this compound is available in the search results to analyze its π-π stacking interactions. For comparison, the crystal structure of 5,5'-Dimethyl-2,2'-bipyridine has been reported, revealing a π–π contact between the pyridine (B92270) rings with a centroid–centroid distance of 3.895 (3) Å, which may contribute to the stabilization of its crystal structure researchgate.netnih.gov.

Hydrogen Bonding Networks in Supramolecular Assemblies

No studies detailing the role of this compound in forming hydrogen bonding networks within supramolecular assemblies were identified.

Development of Advanced Functional Materials

The development of advanced functional materials is a broad field encompassing materials with tailored properties for specific applications functmaterials.org.uatacr.gov.cztacr.gov.cz. While bipyridine derivatives are crucial for creating such materials nih.gov, there is no specific information on the use of this compound in this context. Research on functional materials frequently employs other isomers, such as tungsten complexes with 4,4'-dimethyl-2,2'-bipyridine (B75555) and 5,5'-dimethyl-2,2'-bipyridine, which are explored for their potential in creating coordination polymers and materials with unique electronic properties mdpi.comnih.gov.

Electrochemistry and Redox Properties of 3,5 Dimethyl 2,2 Bipyridinyl Systems

Redox Potentials of the Ligand and Its Metal Complexes

The redox potentials of bipyridine ligands and their metal complexes are fundamental parameters that dictate their ability to accept or donate electrons. The presence of methyl substituents on the bipyridyl rings can tune these potentials.

When incorporated into metal complexes, the redox properties are altered. For example, tungsten hexacyanide complexes with dimethyl-2,2'-bipyridine ligands exhibit reversible redox potentials. The complex with 4,4'-dimethyl-2,2'-bipyridine (B75555) shows a redox potential of 0.179 V, while the complex with 5,5'-dimethyl-2,2'-bipyridine has a potential of 0.215 V. mdpi.com These values are lower than the parent [W(CN)₆(bpy)]²⁻ complex (0.292 V), indicating the influence of the electron-donating methyl groups. mdpi.com

In the case of iron bipyridine-diimine (BDI) complexes, multiple reversible redox waves are observed, which are primarily ligand-based reductions. acs.org For one such complex, three reversible redox waves were recorded at E₁/₂ = -1.17, -1.33, and -1.96 V versus Fc/Fc⁺. acs.org These are attributed to the stepwise one-electron reductions of the BDI ligand. acs.org

The redox properties of rhodium complexes with substituted bipyridyl ligands are also tunable. nih.gov Complexes with electron-withdrawing groups like chloro and nitro substituents on the bipyridine ligand undergo reduction at more positive potentials compared to the unsubstituted bipyridine complex. nih.gov This highlights the inductive effects of substituents on the redox behavior. nih.gov

Table 1: Redox Potentials of Selected Bipyridinyl Compounds and Complexes

Compound/ComplexRedox Potential (V vs. reference)Reference
2,2'-Bipyridine (B1663995)-2.67 (vs. Fc/Fc⁺) mdpi.com
(PPh₄)₂[W(CN)₆(4,4'-Mebpy)]·4H₂O0.179 mdpi.com
(PPh₄)₂[W(CN)₆(5,5'-Mebpy)]·4H₂O0.215 mdpi.com
[Fe(BDI)(OTf)₂]-1.17, -1.33, -1.96 (vs. Fc/Fc⁺) acs.org
[Cp*Rh(mnbpy)]-1.62 (vs. ferrocenium/ferrocene) nih.gov

This table is interactive. Click on the headers to sort the data.

Electron Transfer Mechanisms in Photocatalytic Systems

In photocatalytic systems, bipyridine complexes often act as photosensitizers, absorbing light and initiating electron transfer processes. The mechanism typically involves the formation of a metal-to-ligand charge transfer (MLCT) excited state, which can then participate in redox reactions. researchgate.net

The electron transfer process can be influenced by the interaction between the photosensitizer and the catalyst. nih.gov For instance, a dynamic coordinative interaction between an iridium-based photosensitizer and a cobalt-based catalyst has been shown to accelerate intermolecular electron transfer in the photocatalytic reduction of CO₂. nih.gov

The kinetics of electron transfer are governed by factors such as the driving force (ΔG), the reorganization energy (λ), and the electronic coupling (VDA) between the donor and acceptor states. db-thueringen.de In some systems, an equilibrium can exist between different excited states, such as a ³MLCT state and a ligand-to-ligand charge transfer (³LLCT) state. db-thueringen.de The relative energies of these states, influenced by ligand substituents, determine the dominant electron transfer pathway. db-thueringen.de

Defect engineering in semiconductor photocatalysts can also play a role in mediating electron transfer. rsc.org The type and concentration of defects can influence the location and occupation of defect states, which in turn affects the transfer of photogenerated electrons. rsc.org

Influence of Methyl Substituents on Electrochemical Characteristics

The introduction of methyl groups, which are weakly electron-donating, into the 2,2'-bipyridine ligand has a discernible impact on the electrochemical characteristics of the resulting metal complexes. mdpi.com

The electron-donating nature of the methyl groups generally makes the reduction of the ligand more difficult, resulting in more negative reduction potentials. Conversely, they make the oxidation of the metal center easier, leading to lower oxidation potentials. This is evident in the tungsten hexacyanide complexes, where the redox potentials of the 4,4'- and 5,5'-dimethyl-2,2'-bipyridine complexes are lower than that of the unsubstituted bipyridine complex. mdpi.com

In nickel-catalyzed cross-electrophile coupling reactions, substituents on the bipyridine ligand have a significant effect on the properties and performance of the nickel complexes. nih.gov For example, the presence of methyl groups in the 6 and 6'-positions of a 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) ligand impacts the stability and reactivity of the corresponding nickel(I) and nickel(II) complexes. nih.gov

Computational studies, often using density functional theory (DFT), can provide further insights into how ligand substituents affect the electronic structure, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are closely related to the redox potentials. researchgate.net

Q & A

Q. What are the key synthetic routes for 3,5'-dimethyl-[2,2']bipyridinyl derivatives, and how do reaction conditions influence product purity?

The synthesis of bipyridinyl derivatives often involves C-C coupling reactions. For example, 8-[2,2'-bipyridinyl]-5,7-dimethoxycoumarin analogs were synthesized via coupling 5,7-dimethoxycoumarin with 3-pyridyl-6-aryl-1,2,4-triazine, followed by a Boger reaction with norbornadiene . Critical factors include temperature control (e.g., reflux in anhydrous solvents) and catalysts (e.g., Pd-based systems). Purity is validated using NMR (<sup>1</sup>H and <sup>13</sup>C), IR, and mass spectrometry, with yields ranging from 40–65% depending on substituent steric effects .

Q. How are the photophysical properties of this compound derivatives characterized, and what parameters define their suitability as fluorophores?

Key parameters include absorption maxima (212–296 nm), emission maxima (401–410 nm), Stokes shifts (up to 116 nm), and fluorescence quantum yields (up to 15.0%) . UV/Vis and fluorescence spectroscopy under controlled solvent polarity (e.g., using Kosower’s Z-value) are standard methods. Solvent polarity effects are modeled via the Lippert-Mataga equation, correlating Stokes shifts with solvent dielectric constants .

Q. What analytical techniques are essential for structural confirmation of this compound-based coordination complexes?

X-ray crystallography is critical for confirming ligand geometry and metal coordination modes (e.g., octahedral Ru(II) complexes with 2,2'-bipyridinyl ligands). Complementary techniques include cyclic voltammetry (to assess redox behavior), NMR for ligand protonation states, and IR spectroscopy for metal-ligand bonding (e.g., νRu-N vibrations) .

Advanced Research Questions

Q. How do methyl substituents at the 3,5' positions of [2,2']bipyridinyl ligands influence the photophysical and electrochemical properties of Ru(II) complexes?

Methyl groups enhance electron-donating effects, stabilizing metal-to-ligand charge transfer (MLCT) states in Ru(II) complexes. For example, tris(4,4’-dimethyl-2,2’-bipyridinato)ruthenium(II) dihexafluorophosphate (C36H36F12RuN6P2, MW 943.72) exhibits red-shifted MLCT absorption bands compared to unsubstituted analogs. Electrochemical studies show shifted Ru<sup>III/II</sup> redox potentials (ΔE ~ 0.1–0.2 V) due to steric and electronic modulation .

Q. What experimental strategies resolve contradictions in metal ion sensing data for this compound-based chemosensors?

Discrepancies in emission responses (e.g., Al<sup>3+</sup>/Zn<sup>2+</sup> enhancing fluorescence vs. Cu<sup>2+</sup> quenching) require competitive titration experiments and Job’s plot analysis to determine binding stoichiometry. For example, Al<sup>3+</sup> forms a 1:1 complex with 8-[2,2'-bipyridinyl]coumarin derivatives (Ka ~ 10<sup>4</sup> M<sup>−1</sup>), while Cu<sup>2+</sup> induces static quenching via electron transfer, validated by Stern-Volmer plots .

Q. How can solvent polarity and proticity be optimized to enhance the sensing performance of this compound derivatives?

Solvent selection is guided by the Hildebrand solubility parameter and Kamlet-Taft parameters. For instance, acetonitrile (polar aprotic) maximizes Stokes shifts in coumarin-bipyridinyl conjugates, while DMSO (polar protic) reduces quantum yields due to hydrogen bonding. Solvent effects on sensing are quantified via linear solvation energy relationships (LSERs) .

Q. What computational methods validate the electronic structure and sensing mechanisms of this compound derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO-LUMO gaps) and charge transfer pathways. Time-dependent DFT (TD-DFT) predicts absorption spectra, while molecular docking simulations assess metal-ligand interactions (e.g., Al<sup>3+</sup> coordination geometry) .

Methodological Considerations

  • Data Contradiction Analysis : Compare experimental results (e.g., fluorescence quenching vs. enhancement) with theoretical models (DFT, TD-DFT) to identify competing mechanisms (e.g., PET vs. ICT) .
  • Experimental Design : Use fractional factorial designs to optimize synthetic parameters (e.g., catalyst loading, temperature) and minimize side products .
  • Safety Protocols : Follow TCI America guidelines for handling bipyridinyl derivatives, including PPE (gloves, goggles) and fume hood use, due to potential irritant properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.